N-(2-Acetylphenyl)-2-aminobenzamide
Description
Properties
CAS No. |
88116-44-3 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-2-aminobenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)11-6-3-5-9-14(11)17-15(19)12-7-2-4-8-13(12)16/h2-9H,16H2,1H3,(H,17,19) |
InChI Key |
FDLRIKLURKLNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Direct Amidation Using Coupling Agents
Direct amidation between 2-aminobenzoic acid and 2-acetylaniline represents the most straightforward approach. Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitate amide bond formation. In a typical procedure, 2-aminobenzoic acid (1.0 equiv) is activated with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dimethylformamide (DMF) under nitrogen. 2-Acetylaniline (1.05 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.
This method avoids protective groups but faces challenges due to the nucleophilic amine in 2-aminobenzoic acid, which may compete with the coupling reaction. Yields typically range from 45% to 60%, with purification requiring column chromatography to remove urea byproducts.
Acid Chloride Mediated Coupling with Amino Protection
To circumvent side reactions, the amino group in 2-aminobenzoic acid is protected prior to activation. Phthaloyl protection is employed:
- Protection : 2-aminobenzoic acid reacts with phthalic anhydride in refluxing acetic acid to yield N-phthaloyl-2-aminobenzoic acid.
- Activation : The protected acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in dichloromethane.
- Coupling : The acid chloride reacts with 2-acetylaniline in pyridine or triethylamine, forming N-(2-acetylphenyl)-N-phthaloyl-2-aminobenzamide.
- Deprotection : Hydrazine hydrate in ethanol cleaves the phthaloyl group at 40–50°C, yielding the target compound.
This route achieves higher yields (70–85%) but introduces additional steps. The use of hydrazine requires careful handling, and residual phthaloyl impurities necessitate recrystallization.
Nitro Reduction Approach
The nitro reduction strategy involves synthesizing an intermediate nitro compound followed by reduction:
- Acid Chloride Formation : 2-nitrobenzoic acid is treated with thionyl chloride to generate 2-nitrobenzoyl chloride.
- Amidation : Reaction with 2-acetylaniline in pyridine produces N-(2-acetylphenyl)-2-nitrobenzamide.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) or iron/HCl reduces the nitro group to an amine.
Catalytic hydrogenation offers cleaner conversion (80–90% yield) but requires pressurized equipment. Iron-mediated reduction in hydrochloric acid is cost-effective but generates more byproducts, necessitating extraction with ethyl acetate and pH adjustment.
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Direct Amidation | 45–60% | Minimal steps, no protection | Low yield, side reactions |
| Acid Chloride + Protection | 70–85% | High purity, controlled reactivity | Multi-step, toxic reagents (hydrazine) |
| Nitro Reduction | 80–90% | Scalable, high efficiency | Requires specialized equipment (H₂ tank) |
The acid chloride method balances yield and practicality for laboratory-scale synthesis, while the nitro reduction route is preferable for industrial applications due to scalability.
Experimental Optimization and Challenges
Solvent and Base Selection
Pyridine serves dual roles as a solvent and base in acid chloride couplings, neutralizing HCl generated during amidation. Alternatives like triethylamine in dichloromethane reduce reaction time but may lower yields due to poorer solubility.
Temperature Control
Exothermic reactions during acid chloride formation require cooling (–5°C to 0°C) to prevent decomposition. Coupling reactions proceed optimally at room temperature, while nitro reductions demand elevated temperatures (50–80°C).
Purification Techniques
Crude products from direct amidation often contain unreacted starting materials and urea derivatives. Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound. For the nitro reduction route, aqueous workup (sodium bicarbonate wash) followed by recrystallization from ethanol/water yields pure product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Acetylphenyl)-2-aminobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzamides and acetylphenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-Acetylphenyl)-2-aminobenzamide is used in organic synthesis as a building block for more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound has potential therapeutic applications, including its use as a histone deacetylase inhibitor. This property makes it a candidate for anticancer drug development, as it has shown significant antitumor activity in preclinical studies.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Acetylphenyl)-2-aminobenzamide involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression and induce cell cycle arrest, leading to apoptosis in cancer cells. The pathways involved include the modulation of acetylation status of histones and non-histone proteins, affecting various cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Differences
N-(2-Acetylphenyl)acetamide (Compound 1)
- Bond Geometry: Similar to N-(2-Acetylphenyl)-2-aminobenzamide, but the amide group is out-of-plane with the phenyl ring (C2–C1–N7–C8 torsion angle: ~20°) .
- Hydrogen Bonding : Forms two-centered hydrogen bonds in the solid state, contrasting with three-centered bonds in bis-acetylphenyl analogs .
N1,N2-Bis(2-acetylphenyl)oxalamide (Compound 3)
- Hydrogen Bonding: Exhibits three-centered hydrogen bonds, increasing thermal stability compared to mono-acetyl derivatives .
N-(1-Nonyl)-2-aminobenzamide (NAB)
Key Research Findings
- Hydrogen Bonding : The absence of π-conjugation in oxalamide derivatives (C–C bond length: ~1.54 Å) reduces resonance stabilization compared to acetylphenyl compounds .
- Thermodynamic Stability : Bis-acetylphenyl derivatives exhibit higher melting points (170–171°C vs. 155–156°C) due to enhanced hydrogen-bond networks .
- Biological Relevance: While this compound lacks direct antiparasitic activity, structurally related benzamides show potent inhibition of Trypanosoma brucei .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-Acetylphenyl)-2-aminobenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves condensation reactions between substituted anilines and activated acyl derivatives. For example, in related benzamide derivatives, N-Boc-protected intermediates are reacted with acyl chlorides under mild conditions (e.g., dichloromethane, DIPEA, 4°C to room temperature) to form target compounds . Post-synthesis, purification via recrystallization (e.g., methanol) or column chromatography is critical for yield optimization. Reaction monitoring via TLC or NMR ensures minimal byproducts. For this compound, adjusting stoichiometry (e.g., 1.5 equivalents of anhydride) and refluxing in glacial acetic acid (100°C overnight) improves coupling efficiency .
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The compound crystallizes in the triclinic system with key interactions including N–H···O hydrogen bonds and C–H···π contacts . Hirshfeld surface analysis reveals that H–H contacts dominate (≈50% of interactions), followed by C–H/S and C–H/O interactions . Thermal ellipsoid plots and density functional theory (DFT) geometry optimizations validate bond lengths and angles, with deviations <2% from experimental data .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to prevent inhalation of vapors.
- Waste Management: Segregate chemical waste (e.g., acyl chloride residues) and dispose via certified hazardous waste facilities .
- Emergency Measures: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses for water-reactive intermediates .
Advanced: How can molecular docking predict the antiviral activity of this compound against SARS-CoV-2?
Answer:
Docking studies (e.g., AutoDock Vina) with the 6LU7 protease (PDB ID) reveal binding affinities. For N-(2-Acetylphenyl)carbamothioyl derivatives, binding energies of −4.93 kcal/mol suggest moderate inhibition, comparable to Tenofovir (−4.97 kcal/mol) but weaker than Remdesivir (reported −7.1 kcal/mol in literature) . Key interactions include hydrogen bonds with Lys137 and Cys128 residues. Advanced protocols involve MM-PBSA calculations to refine binding free energies and MD simulations (≥100 ns) to assess complex stability .
Advanced: How can discrepancies between theoretical and experimental structural data be resolved for this compound?
Answer:
Discrepancies in bond lengths/angles arise from crystal packing forces (e.g., van der Waals) not modeled in gas-phase DFT. To resolve:
- Use solvent-phase DFT (e.g., PCM model) to mimic crystalline environments.
- Apply D3 dispersion corrections in DFT to account for weak interactions .
- Compare Hirshfeld atom refinement (HAR) with SCXRD data for precise hydrogen positioning .
Advanced: What structure-activity relationship (SAR) strategies enhance bioactivity against Trypanosoma brucei?
Answer:
Substituent modifications on the benzamide scaffold significantly impact potency:
- Electron-withdrawing groups (e.g., Cl at 2,4-positions) improve uptake and target binding (e.g., IC50 <1 µM for dichloro derivatives) .
- N-Aminoethyl side chains enhance solubility and parasitic membrane penetration .
- Dose-response assays (e.g., Alamar Blue) paired with logP measurements optimize lipophilicity (ideal range: 2–3) .
Advanced: Which spectroscopic techniques characterize dynamic behavior in solution?
Answer:
- 2D NMR (COSY, NOESY): Resolves rotational barriers of the acetylphenyl group and confirms intramolecular hydrogen bonding .
- ESI-MS/MS: Fragmentation patterns (e.g., loss of NH3 or CO) validate structural integrity .
- Variable-temperature NMR: Quantifies conformational exchange rates (e.g., ring-flipping) via line-shape analysis .
Advanced: How do crystallographic studies inform polymorphism or co-crystal design?
Answer:
SCXRD reveals polymorphic forms driven by solvent (e.g., methanol vs. acetonitrile). Co-crystals with carboxylic acid co-formers (e.g., succinic acid) enhance solubility via O–H···N hydrogen bonds . Energy framework analysis (CrystalExplorer) identifies dominant dispersion forces (≈60% contribution) for lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
